

A Comparative Spectroscopic Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic acid

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Compound of Interest

Compound Name:	(R)-2-Amino-4-methoxy-4-oxobutanoic acid
Cat. No.:	B555638

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Introduction

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-Aspartic acid β -methyl ester, is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Its structural similarity to endogenous amino acids makes it a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. Accurate structural elucidation and purity assessment are paramount in any research and development setting. This guide provides a comprehensive comparison of the expected spectroscopic data for **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** with the experimentally obtained data for its parent compound, D-Aspartic acid.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characteristics of this compound and its analogues. The methodologies and data presented herein are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Spectroscopic Profile of (R)-2-Amino-4-methoxy-4-oxobutanoic acid: A Comparative Analysis

While a comprehensive set of publicly available, experimentally derived spectra for **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** is limited, its spectroscopic characteristics can be confidently predicted based on fundamental principles and comparison with structurally related

molecules. For the purpose of this guide, we will use D-Aspartic acid as our primary reference compound, for which extensive spectroscopic data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Expected ^1H NMR Spectral Data:

The ^1H NMR spectrum of **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) is expected to show distinct signals for the methoxy protons, the methylene protons (CH_2), and the alpha-proton ($\alpha\text{-CH}$).

Functional Group	Expected Chemical Shift (ppm)	Multiplicity	Integration	Notes
Methoxy (CH ₃)	~3.7	Singlet	3H	The sharp singlet is characteristic of a methyl ester.
Methylene (CH ₂)	2.8 - 3.0	Doublet of Doublets (dd) or Multiplet	2H	These protons are diastereotopic and will likely appear as a complex multiplet due to coupling to the α -proton.
Alpha-Proton (α -CH)	3.9 - 4.2	Triplet (t) or Doublet of Doublets (dd)	1H	The chemical shift is influenced by the adjacent amino and carboxylic acid groups. Its multiplicity will depend on the coupling with the methylene protons.
Amino (NH ₂)	Variable	Broad Singlet	2H	The chemical shift and appearance of this peak are highly dependent on the solvent, concentration, and temperature. In D ₂ O, this signal will

Carboxylic Acid (OH)	Variable	Broad Singlet	1H	exchange and may not be observed.
				Similar to the amino protons, this signal is broad and its position is variable. It will also exchange in D ₂ O.

Comparative ¹H NMR Data for D-Aspartic Acid:

For comparison, the ¹H NMR spectrum of D-Aspartic acid in D₂O typically shows a triplet for the α -proton around 3.98 ppm and two distinct signals for the diastereotopic methylene protons around 2.83 and 2.92 ppm.^[1] The absence of a methoxy signal is the key differentiating feature.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

Carbon Atom	Expected Chemical Shift (ppm)	Notes
Methoxy (CH ₃)	~52	Characteristic chemical shift for a methyl ester carbon.
Methylene (CH ₂)	~35	
Alpha-Carbon (α -CH)	~50	
Ester Carbonyl (C=O)	~172	
Carboxylic Acid Carbonyl (C=O)	~175	Generally, carboxylic acid carbonyls are slightly downfield compared to ester carbonyls.

Comparative ^{13}C NMR Data for D-Aspartic Acid:

In the ^{13}C NMR spectrum of D-Aspartic acid, one would expect to see signals for the methylene carbon, the alpha-carbon, and two carboxylic acid carbonyls, but no signal in the methoxy region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm^{-1})	Intensity	Notes
N-H Stretch (Amine)	3200 - 3500	Medium, Broad	Characteristic of a primary amine.
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Very Broad	This broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.
C-H Stretch (Aliphatic)	2850 - 3000	Medium	
C=O Stretch (Ester)	~1735	Strong	A key band for identifying the methyl ester.
C=O Stretch (Carboxylic Acid)	~1710	Strong	This band may overlap with the ester carbonyl.
N-H Bend (Amine)	1550 - 1650	Medium	
C-O Stretch (Ester)	1000 - 1300	Strong	

Comparative IR Data for D-Aspartic Acid:

The IR spectrum of D-Aspartic acid is well-documented and shows the characteristic broad O-H and N-H stretches, along with two C=O stretching bands for the two carboxylic acid groups. [2][3] The key difference in the spectrum of **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** would be the presence of a distinct C=O stretch for the ester at a slightly higher wavenumber than the carboxylic acid carbonyls and a strong C-O stretching band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.

Expected Mass Spectrometric Data:

- Molecular Formula: C₅H₉NO₄[4]
- Molecular Weight: 147.13 g/mol [4]
- Expected [M+H]⁺ Ion: m/z 148.06
- Expected [M-H]⁻ Ion: m/z 146.04

Key Fragmentation Pathways:

In tandem mass spectrometry (MS/MS), the molecular ion would be expected to fragment via characteristic pathways for amino acid esters. These include the loss of the methoxy group (-OCH₃), the loss of the carboxylic acid group (-COOH), and cleavage of the C α -C β bond.

Comparative Mass Spectrometry Data for D-Aspartic Acid:

D-Aspartic acid has a molecular weight of 133.10 g/mol .[5] Its mass spectrum shows a molecular ion peak corresponding to this mass.[6] The fragmentation pattern is dominated by the loss of water and the carboxylic acid groups. The higher molecular weight of the target compound is a clear distinguishing feature.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and control steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol



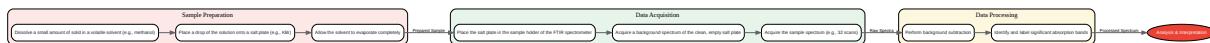
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Caption: Workflow for NMR spectroscopic analysis.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the analytical sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for exchangeable protons, DMSO-d₆ for observing all protons) in a clean vial.
 - Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

- Acquire a ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.
- Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) will be necessary.
- Data Processing and Analysis:
 - Apply a Fourier transform to the raw free induction decay (FID) data.
 - Perform phase and baseline correction on the resulting spectra.
 - Calibrate the chemical shift axis using the signal from the internal standard (0.0 ppm for TSP and TMS).
 - Integrate the signals in the ^1H spectrum and perform peak picking for both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Thin Solid Film Method)



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Caption: Workflow for FTIR spectroscopic analysis.

- Sample Preparation:
 - Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methanol or methylene chloride).^[7]

- Place one to two drops of this solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[7]
- Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[7]
- Instrument Setup and Data Acquisition:
 - Place the salt plate into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
- Data Processing and Analysis:
 - The instrument software will automatically perform the background subtraction.
 - Identify the wavenumbers of the major absorption bands and correlate them with specific functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol



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Caption: Workflow for LC-MS analysis.

- Sample and Mobile Phase Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water).
- Prepare the mobile phases. For reversed-phase chromatography, these typically consist of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Prepare a dilute working solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase composition.
- Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

- Instrument Setup and Data Acquisition:
 - Equilibrate the LC column (e.g., a C18 column) with the initial mobile phase conditions.
 - Set up the mass spectrometer with appropriate ionization source parameters (e.g., electrospray ionization - ESI).
 - Inject the sample onto the LC column and begin the chromatographic separation.
 - Acquire mass spectral data in full scan mode over a relevant mass range (e.g., m/z 50-500) in both positive and negative ionization modes.
- Data Processing and Analysis:
 - Process the raw data using the instrument's software.
 - Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
 - Identify the molecular ion peak ($[M+H]^+$ in positive mode, $[M-H]^-$ in negative mode) and confirm that the m/z value corresponds to the expected molecular weight.

Conclusion

This guide provides a detailed framework for the spectroscopic characterization of **(R)-2-Amino-4-methoxy-4-oxobutanoic acid**. By leveraging a comparative approach with the well-characterized D-Aspartic acid, researchers can confidently identify the key spectroscopic features of this important amino acid derivative. The provided experimental protocols offer

robust and reproducible methods for obtaining high-quality spectroscopic data, ensuring the scientific integrity of future studies involving this compound.

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